2-Aminoethylboronic acid pinacol ester, HCl
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Overview
Description
2-Aminoethylboronic acid pinacol ester, hydrochloride is a boronic acid derivative with the molecular formula C8H19BClNO2. This compound is known for its utility in organic synthesis, particularly in the formation of boron-containing molecules which are valuable in various chemical and biological applications.
Mechanism of Action
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The rate of hydrolysis of boronic pinacol esters, such as this compound, is influenced by the pH and can be considerably accelerated at physiological pH .
Action Environment
The action of 2-Aminoethylboronic acid pinacol ester, HCl is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 2-Aminoethylboronic acid pinacol ester hydrochloride in laboratory settings are not well-documented in the literature. It is known that boronic acids and their derivatives can be stable under certain conditions
Metabolic Pathways
The metabolic pathways involving 2-Aminoethylboronic acid pinacol ester hydrochloride are not well-documented in the literature. Boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki-Miyaura coupling, a reaction used for carbon-carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethylboronic acid pinacol ester, hydrochloride typically involves the reaction of 2-aminoethanol with pinacolborane. The process can be summarized as follows:
Reaction of 2-aminoethanol with pinacolborane: This step involves the formation of the boronic ester through a condensation reaction.
Hydrochloride formation: The resulting boronic ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Types of Reactions:
Oxidation: 2-Aminoethylboronic acid pinacol ester, hydrochloride can undergo oxidation reactions to form boronic acids or borates.
Substitution: It can participate in substitution reactions where the amino group can be replaced by other functional groups.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or sodium periodate.
Substitution reagents: Alkyl halides or acyl chlorides.
Coupling reagents: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic acids or borates.
Substitution: Various substituted boronic esters.
Coupling: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Aminoethylboronic acid pinacol ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Employed in the development of boron-based drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison:
- Phenylboronic acid: More commonly used in Suzuki-Miyaura coupling reactions due to its stability and reactivity.
- Methylboronic acid: Simpler structure, often used in basic research and small-scale synthesis.
- Vinylboronic acid: Contains a vinyl group, making it useful in polymer chemistry and material science.
Uniqueness: 2-Aminoethylboronic acid pinacol ester, hydrochloride is unique due to its aminoethyl group, which provides additional functionality and reactivity compared to simpler boronic acids. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological molecules.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2.ClH/c1-7(2)8(3,4)12-9(11-7)5-6-10;/h5-6,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOGXOADKAUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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